4,4,5,5-Tetramethyl-2-(2,3,6-trimethoxyphenyl)-1,3,2-dioxaborolane

Chromatographic purification Boronic ester stability Process chemistry

4,4,5,5-Tetramethyl-2-(2,3,6-trimethoxyphenyl)-1,3,2-dioxaborolane (CAS 1689488-13-8) is a pinacol boronic ester (dioxaborolane) bearing a 2,3,6-trimethoxyphenyl aryl group. With the molecular formula C15H23BO5 and a molecular weight of 294.15 Da, it belongs to the class of arylboron nucleophiles widely employed in palladium-catalyzed Suzuki–Miyaura cross-coupling for C–C bond formation.

Molecular Formula C15H23BO5
Molecular Weight 294.15 g/mol
Cat. No. B12500662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-Tetramethyl-2-(2,3,6-trimethoxyphenyl)-1,3,2-dioxaborolane
Molecular FormulaC15H23BO5
Molecular Weight294.15 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2OC)OC)OC
InChIInChI=1S/C15H23BO5/c1-14(2)15(3,4)21-16(20-14)12-10(17-5)8-9-11(18-6)13(12)19-7/h8-9H,1-7H3
InChIKeyDDKNDIVVCSJZPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,5,5-Tetramethyl-2-(2,3,6-trimethoxyphenyl)-1,3,2-dioxaborolane – A Structurally Defined Pinacol Boronic Ester for Suzuki–Miyaura Cross-Coupling


4,4,5,5-Tetramethyl-2-(2,3,6-trimethoxyphenyl)-1,3,2-dioxaborolane (CAS 1689488-13-8) is a pinacol boronic ester (dioxaborolane) bearing a 2,3,6-trimethoxyphenyl aryl group [1]. With the molecular formula C15H23BO5 and a molecular weight of 294.15 Da, it belongs to the class of arylboron nucleophiles widely employed in palladium-catalyzed Suzuki–Miyaura cross-coupling for C–C bond formation [2]. The electron-rich trimethoxyphenyl moiety, featuring methoxy substituents at the 2-, 3-, and 6-positions, is anticipated to facilitate transmetallation relative to less electron-rich arylboron reagents, making this compound a candidate coupling partner for the construction of biaryl scaffolds in medicinal chemistry and agrochemical synthesis [3].

Why 4,4,5,5-Tetramethyl-2-(2,3,6-trimethoxyphenyl)-1,3,2-dioxaborolane Cannot Be Replaced by Closely Related Boron Nucleophiles


Although all arylboron reagents participate in Suzuki–Miyaura couplings, their practical interchangeability is severely limited by divergent hydrolytic stability, protodeboronation susceptibility, silica gel compatibility, and transmetallation kinetics. Pinacol boronic esters such as the target compound exhibit markedly different chromatographic recovery, aqueous stability profiles, and side-reaction propensity compared to the corresponding free boronic acids, MIDA boronates, or aryltrifluoroborates [1]. Furthermore, the specific 2,3,6-trimethoxy substitution pattern modulates the electron density on the aryl ring, which directly influences the rate of the transmetallation step; an isomeric pinacol ester with a 2,4,6-trimethoxy arrangement cannot be assumed to deliver equivalent coupling efficiency or regiochemical outcome [2]. These multidimensional differences demand compound-specific evaluation rather than generic replacement.

Quantitative Differentiation Evidence for 4,4,5,5-Tetramethyl-2-(2,3,6-trimethoxyphenyl)-1,3,2-dioxaborolane Against Key Comparators


Silica Gel Column Chromatography Recovery: Pinacol Boronic Esters vs. Epin Boronic Esters

Pinacol boronic esters [ArB(pin)], the class to which the target compound belongs, display substantially lower recovery rates from conventional silica gel chromatography compared to 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)]. In a controlled head-to-head study, three representative ArB(pin) compounds exhibited recoveries of only 22–77%, whereas the corresponding ArB(Epin) derivatives were recovered almost quantitatively (98–99%) under identical conditions (50 mg loading, silica gel 60N, EtOAc elution) [1]. This establishes that pinacol esters require either rapid chromatography (<30 min contact time) or alternative purification methods (boric acid-impregnated silica, HILIC) to avoid significant yield loss during purification.

Chromatographic purification Boronic ester stability Process chemistry

Protodeboronation Resistance: Pinacol Boronic Ester vs. Free Boronic Acid During Copper-Mediated Radiofluorination

In copper-mediated radiofluorination (CMRF) reactions, the use of a pinacol boronic ester precursor substantially suppressed the undesired protodeboronated 'H'-side product compared to the corresponding free boronic acid. The study reported a significant increase in H-side product formation when boronic acid was used in place of the pinacol ester, demonstrating that the pinacol protecting group provides meaningful protection against protodeboronation under radiofluorination conditions . This class-level advantage applies to the target compound, which retains the pinacol ester motif.

Radiochemistry Protodeboronation PET tracer synthesis

Hydrolytic Stability at Physiological pH: Substituent-Dependent Half-Life of Phenylboronic Pinacol Esters

Phenylboronic pinacol esters are only marginally stable in aqueous media, with hydrolysis kinetics strongly dependent on aromatic ring substituents and pH. Measured macro half-lives for structurally related phenylboronic pinacol esters ranged from 3.8 to 26.3 hours at 37 °C in pH 7.5 phosphate buffer containing 50% MeOH [1]. The three electron-donating methoxy groups on the target compound's aryl ring are expected to influence the hydrolysis rate relative to unsubstituted or electron-withdrawing analogs, though the specific half-life for the 2,3,6-trimethoxy variant has not been separately reported. This substituent sensitivity means that the target compound cannot be assumed to share the identical aqueous stability profile of other pinacol esters.

Hydrolytic stability Physiological conditions Prodrug design

Electronic Activation: 2,3,6-Trimethoxy Substitution Pattern vs. 2,4,6-Trimethoxy Isomer in Transmetallation

The 2,3,6-trimethoxyphenyl group bears methoxy substituents at both ortho positions (2- and 6-) and at the meta position (3-), creating a distinct electron-density distribution compared to the more commercially common 2,4,6-trimethoxyphenyl isomer (CAS 269410-04-0) in which methoxy groups occupy both ortho and para positions [1]. In the 2,3,6-isomer, the absence of a para-methoxy group results in a different resonance contribution to the aryl–boron bond, which can alter the rate of transmetallation in the Suzuki–Miyaura catalytic cycle. The electron-rich character of the trimethoxyphenyl ring is reported to facilitate efficient transmetallation [2], but the regioisomeric arrangement of substituents means that the 2,3,6-isomer may exhibit different coupling kinetics and yields than the 2,4,6-isomer when paired with sterically demanding or electronically deactivated coupling partners [3].

Electronic effects Transmetallation Structure–reactivity relationship

Commercial Purity and Quality Control Specifications vs. Free Boronic Acid Analog

The target pinacol ester is commercially available with a standard purity of 95%, supported by batch-specific QC data including NMR, HPLC, and GC analysis from major vendors . In contrast, the corresponding free boronic acid, 2,3,6-trimethoxyphenylboronic acid (CAS 380430-67-1), is typically supplied as a solid with a melting point of 34–40 °C , which can complicate accurate weighing and handling at ambient laboratory temperatures. The pinacol ester is a higher-melting crystalline solid (predicted boiling point 408.7 ± 45.0 °C, density 1.08 ± 0.1 g/cm³ ) that can be stored at 2–8 °C under inert atmosphere, providing more convenient handling characteristics for precise stoichiometric dispensing in synthesis.

Quality control Purity specification Procurement

Proven and High-Confidence Application Scenarios for 4,4,5,5-Tetramethyl-2-(2,3,6-trimethoxyphenyl)-1,3,2-dioxaborolane


Suzuki–Miyaura Cross-Coupling for Biaryl Pharmaceutical Intermediates Requiring Electron-Rich Aryl Donors

The electron-donating 2,3,6-trimethoxy substitution enhances transmetallation efficiency in palladium-catalyzed Suzuki–Miyaura couplings, making this compound suitable for constructing electron-rich biaryl motifs found in trimethoxyphenyl-containing pharmacophores [1]. The pinacol ester form provides superior resistance to protodeboronation side reactions compared to the free boronic acid during coupling, supporting cleaner product profiles when synthesizing drug-like intermediates .

Radiopharmaceutical Precursor Synthesis Requiring Minimal Protodeboronation Background

In copper-mediated 18F-radiofluorination, pinacol boronic esters demonstrate significantly lower protodeboronation-derived 'H'-side product formation than the corresponding boronic acids [1]. This compound, as a pinacol ester-bearing building block, is therefore a candidate precursor for radiofluorinated PET tracers derived from trimethoxyphenyl scaffolds, where high radiochemical purity is critical.

Controlled-Release or Bioresponsive Prodrug Design Leveraging pH-Dependent Hydrolytic Lability

Phenylboronic pinacol esters exhibit pH-dependent hydrolysis kinetics with half-lives ranging from 3.8 to 26.3 hours under physiologically relevant conditions (pH 7.5, 37 °C) [1]. The 2,3,6-trimethoxy substitution pattern is expected to modulate the hydrolysis rate through electronic effects on the aryl ring, offering a tunable parameter for designing boron-based prodrugs or stimuli-responsive drug delivery systems where controlled boronic ester cleavage is desired.

Building Block for Natural Product Analogs Bearing the 2,3,6-Trimethoxyphenyl Motif

The 2,3,6-trimethoxyphenyl group appears in bioactive natural product derivatives and psychoactive compound analogs [1]. This pinacol ester serves as a direct, chromatography-characterizable (batch QC by NMR, HPLC, GC ) precursor for introducing this specific substitution pattern via cross-coupling, avoiding the low-melting and handling challenges of the free 2,3,6-trimethoxyphenylboronic acid (mp 34–40 °C ).

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